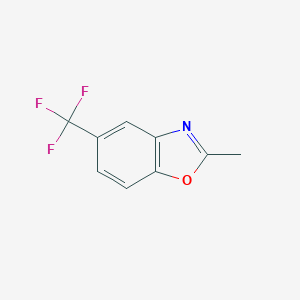

2-Methyl-5-(trifluoromethyl)benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

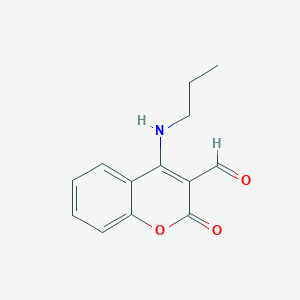

“2-Methyl-5-(trifluoromethyl)benzoxazole” is a chemical compound with the CAS Number: 175785-41-8 . It has a molecular weight of 201.15 and its IUPAC name is 2-methyl-5-(trifluoromethyl)-1,3-benzoxazole .

Synthesis Analysis

The synthesis of benzoxazoles, including “2-Methyl-5-(trifluoromethyl)benzoxazole”, often involves the condensation of diamines or amino (thio)phenols with different compounds . For instance, one method involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(trifluoromethyl)benzoxazole” can be represented by the InChI code: 1S/C9H6F3NO/c1-5-13-7-4-6 (9 (10,11)12)2-3-8 (7)14-5/h2-4H,1H3 .

Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethyl)benzoxazole” is a solid at ambient temperature . It has a boiling point of 34-35 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Sensing

The benzoxazole derivative, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, has been applied in the development of fluorescent probes for sensing magnesium and zinc cations. These probes exhibit large fluorescence enhancement under basic conditions, demonstrating high sensitivity to pH changes and selectivity for metal cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Antimicrobial Activity

Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. The structural modifications in the benzoxazole ring, such as the introduction of various substituents, have shown potential in enhancing antimicrobial efficacy (Balaswamy et al., 2012).

Coordination Chemistry

Research has explored the synthesis and coordination chemistry of benzoxazole ligands with lanthanide ions, showcasing their applicability in developing coordination complexes. The study of these ligands with neodymium and ytterbium nitrate has provided insights into their potential uses in materials science and catalysis (Pailloux et al., 2011).

Sustainable Synthesis Approaches

Innovative sustainable synthesis methods have been developed for 2-methyl-benzoxazoles, employing eco-friendly catalysts and conditions. These approaches not only offer high selectivity but also enable the recovery and reuse of catalysts, aligning with green chemistry principles (Rancan et al., 2015).

Nanofiber and Microcrystal Formation

The benzoxazole derivatives have been used to prepare highly fluorescent nanofibers and microcrystals through a solvent-exchange method. These compounds exhibit significant potential for applications as fluorescent nanomaterials in various fields, including biological media (Ghodbane et al., 2012).

PET Imaging Agents

Carbon-11 labeled benzoxazole derivatives have been synthesized as potential PET radioligands for imaging 5-HT(3) receptors. These compounds, developed with high radiochemical purity and specific activity, highlight the role of benzoxazole derivatives in biomedical imaging, particularly in brain, heart, and cancer disease studies (Gao et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEYCFGBSOYYAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethyl)benzoxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)